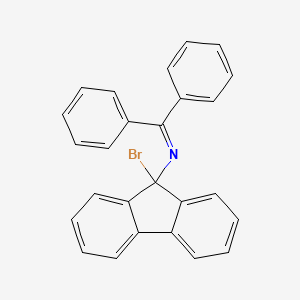
N-(9-Bromo-9H-fluoren-9-YL)-1,1-diphenylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-Bromo-9H-fluoren-9-YL)-1,1-diphenylmethanimine is an organic compound with a complex structure that includes a brominated fluorene moiety and a diphenylmethanimine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Bromo-9H-fluoren-9-YL)-1,1-diphenylmethanimine typically involves the reaction of 9-bromo-9-phenylfluorene with diphenylmethanimine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include chloroform, dichloromethane, and ether .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as column chromatography, is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-(9-Bromo-9H-fluoren-9-YL)-1,1-diphenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the fluorene moiety can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
N-(9-Bromo-9H-fluoren-9-YL)-1,1-diphenylmethanimine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of N-(9-Bromo-9H-fluoren-9-YL)-1,1-diphenylmethanimine involves its interaction with specific molecular targets and pathways. The brominated fluorene moiety can interact with various enzymes and receptors, potentially leading to biological effects. The diphenylmethanimine group may also play a role in modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Bromo-9-phenylfluorene: A related compound with similar structural features but lacking the diphenylmethanimine group.
9-Phenyl-9H-fluorene: Another similar compound without the bromine atom
Uniqueness
N-(9-Bromo-9H-fluoren-9-YL)-1,1-diphenylmethanimine is unique due to the presence of both the brominated fluorene and diphenylmethanimine groups.
Propriétés
Numéro CAS |
113613-44-8 |
|---|---|
Formule moléculaire |
C26H18BrN |
Poids moléculaire |
424.3 g/mol |
Nom IUPAC |
N-(9-bromofluoren-9-yl)-1,1-diphenylmethanimine |
InChI |
InChI=1S/C26H18BrN/c27-26(23-17-9-7-15-21(23)22-16-8-10-18-24(22)26)28-25(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18H |
Clé InChI |
OMCUUEIIFXDJML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NC2(C3=CC=CC=C3C4=CC=CC=C42)Br)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)
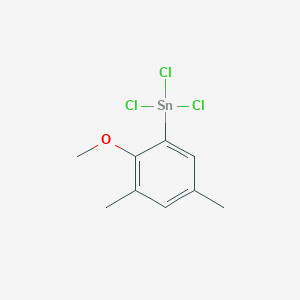
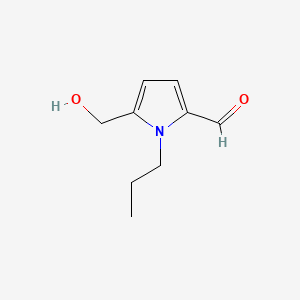
![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)

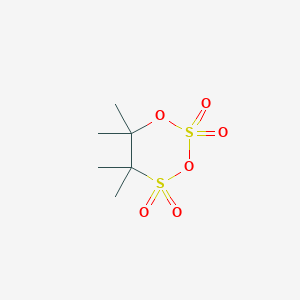


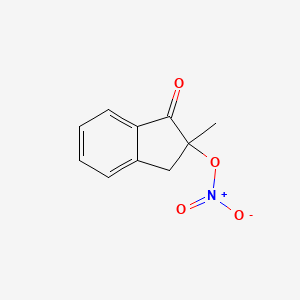
![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)
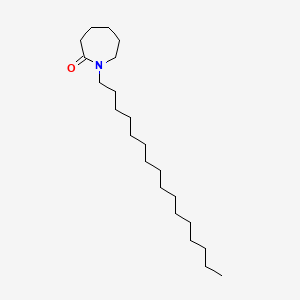

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)
